

A Comprehensive Technical Guide to 5-Aminoindan

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Compound of Interest

Compound Name: 5-Aminoindan

Cat. No.: B044798

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This guide provides an in-depth overview of the core physicochemical properties of **5-Aminoindan**, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its key quantitative data, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Core Molecular Information

5-Aminoindan, also known as 5-indanamine, is an organic chemical compound that serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.

Quantitative Physicochemical Data

The fundamental properties of **5-Aminoindan** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Citations
Molecular Formula	C ₉ H ₁₁ N	[1][2][3][4]
Molecular Weight	133.19 g/mol	[2][3][4]
CAS Number	24425-40-9	[5][2]
Melting Point	34-36 °C	[2][6]
Boiling Point	247-249 °C at 745 mmHg	[2][6]
Appearance	Brown crystalline mass	[6]

Experimental Protocols

Synthesis of 5-Aminoindan from 5-Nitroindene

A common method for the synthesis of **5-Aminoindan** involves the reduction of 5-nitroindene. The following protocol is a representative example of this chemical transformation.

Objective: To synthesize **5-Aminoindan** by the catalytic hydrogenation of 5-nitroindene.

Materials:

- 5-nitroindene
- Ethyl acetate (EtOAc)
- 10% Palladium on carbon (Pd/C)
- Methanol
- 1N Hydrochloric acid (HCl)
- Saturated brine solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography

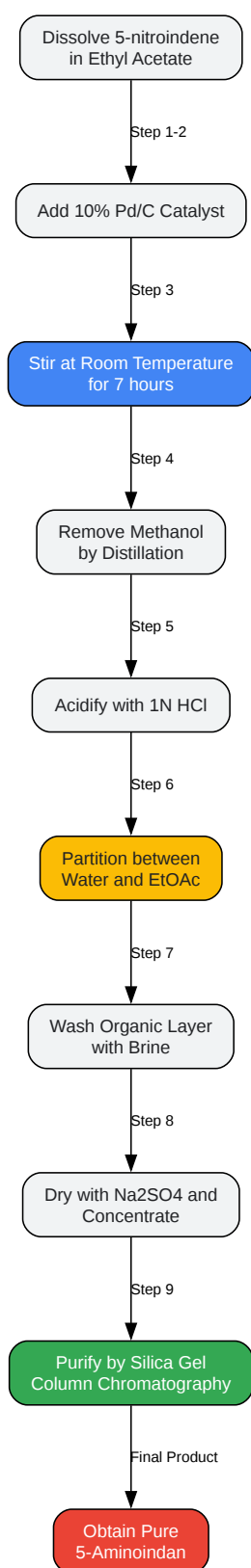
- Hexane
- Ethyl acetate (for chromatography)

Procedure:

- A solution of 5-nitroindene (0.5 mmol, 80.5 mg) is prepared in ethyl acetate (20 mL).[6]
- To this solution, 10% Palladium on carbon is added as a catalyst, with the catalyst dosage being 20% by mass of the 5-nitroindene.[6]
- The reaction mixture is stirred at room temperature for a period of 7 hours.
- Following the reaction, the methanol is removed from the mixture by distillation.
- The remaining organic layer is then treated with 1N HCl until it becomes acidic.
- The mixture is partitioned between water and ethyl acetate.
- The organic layer is separated and washed with a saturated brine solution.
- It is then dried over anhydrous Na_2SO_4 and concentrated under vacuum.
- The resulting residue is purified using silica gel column chromatography, with a hexane/EtOAc (3/1) mixture as the eluent, to yield the final product, **5-aminoindan**.[6]

Workflow and Pathway Diagrams

To visualize the experimental process, a logical workflow diagram is provided below.



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Caption: Workflow for the synthesis of **5-Aminoindan**.

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